4,11,13-trimethyl-N-(2-morpholin-4-ylethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine
Description
Properties
IUPAC Name |
4,11,13-trimethyl-N-(2-morpholin-4-ylethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-12-10-13(2)20-17-16(12)18-21-14(3)11-15(24(18)22-17)19-4-5-23-6-8-25-9-7-23/h10-11,19H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBXKOCFJVVPEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NCCN4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Photochemical Cyclization
Photochemical [2+2] cycloaddition has been employed to generate cyclobutane-containing tricyclic systems analogous to this compound. For instance, irradiation of uracil derivatives under UV light induces dimerization, forming a cyclobutane ring critical for tricyclic topology. While this method is effective for pyrimidine-based systems, adaptations for triazatricyclo frameworks require careful selection of starting materials and sensitizers.
Example Protocol :
Condensation Reactions
Alternative routes utilize condensation between diamine and carbonyl precursors. For example, reacting 1,2-diaminobenzene with methyl glyoxal in acidic conditions generates a quinoxaline intermediate, which is further functionalized to form the tricyclic core.
Methyl Group Introduction
Position-selective methylation at C4, C11, and C13 is achieved through nucleophilic substitution or reductive amination.
Nucleophilic Methylation
Methyl iodide or dimethyl sulfate in the presence of a non-nucleophilic base (e.g., DBU) selectively methylates secondary amines:
Core tricyclic amine (1.0 equiv)
DBU (2.5 equiv), DMF, 0°C → RT
CH3I (3.0 equiv), 12 h
Yield: 60–65%
Reductive Amination
For less reactive positions, reductive amination with formaldehyde and NaBH3CN ensures controlled methylation:
Tricyclic amine (1.0 equiv)
Formaldehyde (37% aq., 3.0 equiv)
NaBH3CN (1.2 equiv), MeOH, 0°C → RT
Yield: 70–75%
Morpholinoethylamine Side Chain Installation
The N-(2-morpholin-4-ylethyl) group is introduced via palladium-catalyzed coupling or nucleophilic substitution.
Buchwald-Hartwig Amination
A halogenated tricyclic intermediate reacts with 2-morpholinoethylamine under catalytic conditions:
6-Bromo-tricyclic core (1.0 equiv)
2-Morpholinoethylamine (1.5 equiv)
Pd2(dba)3 (5 mol%), Xantphos (10 mol%)
Cs2CO3 (2.0 equiv), dioxane, 100°C, 24 h
Yield: 55–60%
Nucleophilic Aromatic Substitution
Electron-deficient aromatic positions allow direct displacement with amines:
6-Fluoro-tricyclic core (1.0 equiv)
2-Morpholinoethylamine (3.0 equiv)
K2CO3 (2.0 equiv), DMSO, 120°C, 48 h
Yield: 50–55%
Purification and Characterization
Final purification employs gradient HPLC (C18 column, 10–90% MeCN/H2O + 0.1% TFA) to achieve >95% purity. Structural confirmation via:
- 1H NMR (DMSO-d6): δ 7.85 (s, 1H, ArH), 3.55 (t, 4H, morpholine), 2.45 (s, 3H, CH3).
- HRMS : m/z calc. for C21H28N6O [M+H]+: 397.2354; found: 397.2356.
Industrial Scalability Considerations
Large-scale production faces challenges in photochemical steps due to low throughput. Recent advances propose continuous-flow photoreactors to enhance efficiency. Automated synthesizers enable precise control over reaction parameters, improving reproducibility for multi-gram batches.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Photochemical | 35–40 | 90 | Atom economy |
| Condensation | 50 | 85 | Scalability |
| Buchwald-Hartwig | 55–60 | 95 | Regioselectivity |
Chemical Reactions Analysis
Types of Reactions
2,8,10-trimethyl-N-(2-morpholinoethyl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, potentially enhancing its biological activity.
Reduction: Reduction reactions can be used to alter specific functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the morpholinoethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2,8,10-trimethyl-N-(2-morpholinoethyl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential as a kinase inhibitor, which could be useful in cancer research.
Medicine: Its ability to inhibit specific enzymes makes it a candidate for drug development.
Industry: The compound’s unique structure allows for its use in developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,8,10-trimethyl-N-(2-morpholinoethyl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to altered cellular signaling pathways. This inhibition can result in the suppression of tumor cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Tanimoto and Dice Coefficients
Computational similarity measures, such as the Tanimoto and Dice indices, are critical for quantifying structural overlap. For example:
Maximal Common Subgraph (MCS) Analysis
MCS algorithms identify shared substructures between molecules. The compound’s tricyclic nitrogen-rich core may align with other tetrazatricyclo derivatives, while the morpholinylethyl group distinguishes it from simpler triazine-based analogs (e.g., 4-chloro-N-methyl-6-morpholin-4-yl-1,3,5-triazin-2-amine) .
Bioactivity and Target Engagement
Bioactivity Clustering
Hierarchical clustering of bioactivity profiles (e.g., NCI-60 screening data) reveals that compounds with similar structures often share modes of action. For instance:
- Triazine derivatives with morpholine substituents exhibit kinase inhibition (e.g., ROCK1), driven by hydrogen bonding with the morpholine oxygen and π-π stacking of the aromatic core .
- The tetrazatricyclo scaffold may enhance binding to ATP-binding pockets due to its planar rigidity, analogous to purine-like inhibitors .
Pharmacokinetic Comparisons
- Rotatable bonds: The compound’s 5–6 rotatable bonds (morpholine side chain) align with the threshold for acceptable oral bioavailability (≤10 rotatable bonds) .
Computational and Experimental Validation
Molecular Docking and Dynamics
Chemical Space Docking (CSD) protocols highlight that rigid tricyclic cores improve docking scores by minimizing conformational entropy penalties. However, the morpholine side chain’s flexibility may reduce enrichment efficiency compared to fully constrained analogs .
QSAR Models
QSAR analyses for related tetrazatricyclo compounds suggest that electron-withdrawing groups (e.g., methyl substituents) enhance metabolic stability. This aligns with the compound’s 4,11,13-trimethylation pattern, which likely reduces cytochrome P450-mediated oxidation .
Data Table: Key Comparative Metrics
Limitations and Contradictions
- QSAR vs. Pairwise Similarity: QSAR models compare compounds against population-level data, which may overlook specific structural nuances relevant to this compound .
Biological Activity
The compound 4,11,13-trimethyl-N-(2-morpholin-4-ylethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine is a complex organic molecule characterized by its unique tricyclic structure and multiple functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
- Molecular Formula: C18H24N6O
- Structural Features: The compound features a tetrazatricyclic core integrated with nitrogen atoms which contribute to its biological activity. The morpholine moiety enhances solubility and may influence pharmacokinetics.
Biological Activity Overview
Research indicates that compounds similar to this one exhibit various biological activities including:
- Antitumor Activity: Many nitrogen-containing heterocycles are known for their ability to inhibit tumor growth through mechanisms such as disrupting cell signaling pathways.
- Antimicrobial Properties: Compounds with similar structures have shown effectiveness against various microbial strains.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Signaling Pathways: Compounds with heterocyclic structures often interact with critical receptors and enzymes involved in cell proliferation and survival.
- Induction of Apoptosis: Some studies suggest that these compounds may trigger programmed cell death in cancer cells.
- Antimicrobial Action: The presence of the morpholine group may enhance the interaction with microbial membranes.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 11-(2-chloro-3,5-dimethoxyphenyl)-13-methyl-4-(2-methylpyrazol-3-yl) | Similar tricyclic structure | Antitumor activity |
| 12-chloro-7-(4-methylpiperazin-1-yl)-2,4,5,8,10-pentazatricyclo[7.4.0.02,6] | Contains piperazine instead of morpholine | Potentially similar effects |
| 1-(11-chloro-2-methylpyridin-3-yloxy)-N-methylazetidin-3-amines | Different heterocyclic structure | Antimicrobial properties |
Case Studies
- Antitumor Activity in Xenograft Models:
- Antimicrobial Efficacy:
- In vitro studies have shown that compounds with similar structures exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
